Kanosamine Hydrochloride

Descripción general

Descripción

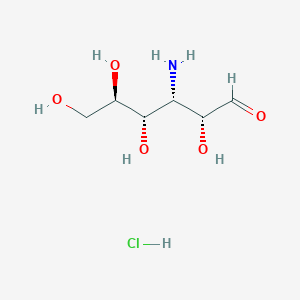

Kanosamine Hydrochloride (C₆H₁₃NO₅·HCl) is a 3-amino-3-deoxy-D-glucose derivative with potent antifungal and antibacterial properties. It is biosynthesized in Bacillus subtilis and Bacillus pumillus via the ntdABC operon, which encodes enzymes responsible for oxidizing glucose-6-phosphate to 3-oxoglucose-6-phosphate (via NtdC), transaminating it to kanosamine-6-phosphate (via NtdA), and dephosphorylating it to kanosamine (via NtdB) . The compound inhibits plant-pathogenic oomycetes (e.g., Phytophthora medicaginis, MIC = 25 µg/mL) and fungi (e.g., Candida albicans) by entering cells via glucose transporters, undergoing phosphorylation to kanosamine-6-phosphate, and disrupting glucose-6-phosphate synthase, leading to cell wall defects and morphological changes . Production titers reach 20 g/L in B. pumillus and 18 g/L in engineered Escherichia coli strains .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de kanosamina se puede sintetizar a través de la fermentación de Bacillus cereus UW85 o especies de Streptomyces . La acumulación de kanosamina en los sobrenadantes de cultivo se ve favorecida por la adición de hierro férrico y suprimida por la adición de fosfato a un medio rico . La adición de exudado de plántulas de alfalfa a un medio mínimo puede aumentar la acumulación de kanosamina en más del 300% .

Métodos de producción industrial: La producción industrial de clorhidrato de kanosamina implica optimizar las condiciones de fermentación para maximizar el rendimiento. Esto incluye controlar el pH, la temperatura y la composición de nutrientes del medio. El producto se extrae y purifica luego utilizando técnicas bioquímicas estándar .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de kanosamina se somete a varias reacciones químicas, que incluyen:

Oxidación: La kanosamina puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la kanosamina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amino o en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como cloruros de acilo o haluros de alquilo en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de kanosamina, como oxo-kanosamina, kanosamina reducida y kanosamina sustituida .

Aplicaciones Científicas De Investigación

Agricultural Applications

Kanosamine hydrochloride has shown significant potential as an antibiotic agent against plant pathogens. Its effectiveness in inhibiting the growth of various fungi and oomycetes makes it a valuable tool in agricultural disease management.

- Pathogen Inhibition : Kanosamine exhibits inhibitory effects on plant-pathogenic oomycetes, with minimum inhibitory concentration (MIC) values reported at 25 μg/ml for P. medicaginis and 400 μg/ml for Staphylococcus aureus . This suggests its potential as a natural alternative to synthetic pesticides.

- Biosynthesis and Production : Research indicates that kanosamine can be produced via microbial fermentation, particularly using strains of Bacillus cereus and Streptomyces species. The addition of specific nutrients, such as ferric iron or alfalfa seedling exudate, significantly enhances kanosamine production .

- Mechanism of Action : Kanosamine functions by inhibiting cell wall synthesis in pathogens, disrupting their growth and survival . This mechanism is crucial for developing biopesticides that target resistant strains.

Medical Applications

Kanosamine’s role extends beyond agriculture into the medical field, particularly concerning its antibiotic properties.

- Antifungal Properties : Kanosamine has been shown to inhibit the growth of human pathogenic fungi, including Candida albicans. It disrupts cellular processes by affecting septum formation and causing morphological changes in fungal cells .

- Antibiotic Precursor : As a biosynthetic precursor, kanosamine contributes to the production of other antibiotics within the aminoglycoside class, such as kanamycin and amikacin. Its structural similarity allows it to participate in various biosynthetic pathways essential for generating these clinically relevant antibiotics .

Case Study: Microbial Synthesis of Kanosamine

A notable study focused on the microbial synthesis of kanosamine highlighted its production through engineered E. coli strains. The research demonstrated that under controlled fermentation conditions, significant yields of kanosamine could be achieved, showcasing its viability as a sustainable source for antibiotic production .

| Parameter | Value |

|---|---|

| Microbial Strain | E. coli SP1.1 |

| Yield | ~8 g/L |

| Carbon Source Used | Glucose-rich media |

| Production Method | Fed-batch fermentation |

Case Study: Efficacy Against Plant Pathogens

In another study assessing the efficacy of kanosamine against plant pathogens, researchers found that application of kanosamine resulted in reduced disease incidence in crops affected by oomycetes. This study supports the potential use of kanosamine as a natural pesticide alternative .

Mecanismo De Acción

El clorhidrato de kanosamina ejerce sus efectos al ser transportado al interior de las células a través del sistema de transporte de glucosa y posteriormente fosforilado para generar kanosamina-6-fosfato . Este producto inhibe la enzima glucosamina-6-fosfato sintasa , que es crucial para la síntesis de la pared celular en los hongos . El efecto inhibitorio es competitivo con uno de los sustratos, D-fructosa-6-fosfato, con un valor Ki de 5,9 mM . Esta acción conduce a profundos cambios morfológicos, inhibición de la formación de septos y aglutinación celular en los hongos .

Compuestos similares:

- Clorhidrato de glucosamina

- Kanamicina

- Aminoglucósidos

Comparación: El clorhidrato de kanosamina es único debido a sus efectos inhibitorios específicos sobre oomicetos fitopatógenos y ciertos hongos . A diferencia del clorhidrato de glucosamina, que se utiliza principalmente como suplemento dietético, el clorhidrato de kanosamina tiene propiedades antimicrobianas significativas . En comparación con la kanamicina y otros aminoglucósidos, el clorhidrato de kanosamina tiene un mecanismo de acción distinto y un espectro de actividad diferente .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogs

2.1.1 Kanamycin Sulfate

- Chemical Class: Aminoglycoside.

- Mechanism : Binds to the 30S ribosomal subunit, inhibiting protein synthesis .

- Applications : Treats Gram-negative bacterial infections (e.g., tuberculosis).

- Key Difference: Targets ribosomes, unlike Kanosamine’s cell wall disruption .

2.1.2 D-Mannosamine Hydrochloride

- Chemical Class: 2-Amino-2-deoxy-D-mannose.

- Mechanism : Modulates glycosylation pathways; precursor for sialic acid biosynthesis.

- Applications : Research tool for studying glycoprotein synthesis.

- Key Difference: Lacks antifungal activity; structural isomer of Kanosamine with a distinct amino group position .

2.1.3 Kasugamycin Hydrochloride Hydrate

- Chemical Class: Aminoglycoside.

- Mechanism : Inhibits ribosomal translation initiation in fungi and bacteria.

- Applications : Agricultural fungicide (e.g., rice blast disease).

- Key Difference: Targets ribosomes in pathogens, contrasting Kanosamine’s glucose metabolism interference .

Antibiotics with Divergent Mechanisms

2.2.1 Mitomycin C

- Chemical Class : Aziridine alkaloid.

- Mechanism : DNA cross-linking via alkylation, blocking replication.

- Applications : Anticancer agent (e.g., bladder cancer).

- Key Difference : Acts on DNA synthesis rather than cell wall or glucose pathways .

2.2.2 Oseltamivir Phosphate (Tamiflu)

- Chemical Class : Neuraminidase inhibitor.

- Mechanism : Blocks viral neuraminidase, preventing host cell exit.

- Applications : Antiviral for influenza.

- Key Difference: Targets viral enzymes, unlike Kanosamine’s antifungal activity .

Comparative Data Table

Semantic Similarity Analysis

Using ontology-based metrics (simGIC), Kanosamine (ChEBI:31747) shares only abstract ancestors (e.g., "carbohydrate") with pseudouridine (ChEBI:17802), resulting in low similarity (0.023 vs. simUI 0.811) . This highlights structural uniqueness despite broad carbohydrate classification.

Research Findings and Discussion

- Efficacy: Kanosamine’s MICs against plant pathogens (25–60 µg/mL) are higher than clinical antibiotics (e.g., Kanamycin: 1–4 µg/mL), reflecting its niche agricultural use .

- Production : Engineered E. coli strains achieve titers comparable to B. pumillus (18 g/L), demonstrating scalability .

- Safety : Requires -20°C storage and precautions against inhalation/skin contact, similar to other lab-synthesized antibiotics .

Actividad Biológica

Kanosamine hydrochloride is a biologically active compound primarily known for its antibiotic properties. It is produced by certain bacterial species, particularly Bacillus cereus and Streptomyces, and has garnered attention for its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

Kanosamine is a 2-amino-2-deoxy sugar that belongs to the class of aminoglycosides. Its structure allows it to interact with bacterial cell wall synthesis and metabolic pathways, making it effective against a range of microorganisms.

- Inhibition of Cell Wall Synthesis : Kanosamine disrupts the synthesis of peptidoglycan in bacterial cell walls, which is crucial for maintaining cell integrity. This action is particularly effective against certain fungi and plant-pathogenic oomycetes.

- Competitive Inhibition : Kanosamine-6-phosphate, a phosphorylated derivative of kanosamine, acts as a competitive inhibitor of glucosamine-6-phosphate synthase, interfering with the synthesis of key metabolites essential for cell wall formation in fungi like Candida albicans.

- Impact on Metabolic Pathways : Kanosamine influences central carbon metabolism in bacteria by modulating NADPH levels through its biosynthetic pathways, which can enhance growth under specific conditions .

Biological Activity Against Pathogens

This compound exhibits a broad spectrum of biological activity against various pathogens:

- Fungi : It has shown significant inhibitory effects against human pathogenic fungi such as Candida albicans, with minimal inhibitory concentration (MIC) values indicating strong antifungal activity.

- Bacteria : While primarily effective against fungi, kanosamine also demonstrates moderate antibacterial properties against specific bacterial strains, including Staphylococcus aureus.

- Oomycetes : Kanosamine is particularly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, with MIC values as low as 25 µg/ml .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and mechanisms of kanosamine:

- Metabolome Analysis : A study highlighted that the activation of the NTD/kanosamine biosynthetic pathway in Bacillus subtilis led to increased intracellular NADPH levels, suggesting a role for kanosamine in enhancing metabolic efficiency under nutrient-limited conditions .

- Antifungal Activity Assessment : In vitro experiments demonstrated that kanosamine significantly inhibited the growth of C. albicans, leading to morphological changes such as inhibition of septum formation and enhanced cell agglutination at concentrations around 400 µg/ml .

- Agricultural Applications : Kanosamine's ability to inhibit plant-pathogenic organisms has led to its exploration as a natural pesticide alternative. Enhanced accumulation in culture supernatants was observed when specific nutrients were added, indicating potential for agricultural applications .

Comparative Biological Activity Table

| Pathogen Type | Organism | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Fungi | Candida albicans | 400 | Inhibition of glucosamine-6-phosphate synthase |

| Plant-Pathogenic Oomycetes | Phytophthora medicaginis | 25 | Disruption of cell wall synthesis |

| Bacteria | Staphylococcus aureus | 400 | Cell wall synthesis inhibition |

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie kanosamine hydrochloride's antimicrobial activity against plant-pathogenic oomycetes?

this compound inhibits cell wall biosynthesis in pathogens by targeting critical enzymes involved in carbohydrate metabolism. For example, it exhibits MIC values of 25 μg/mL against Phytophthora medicaginis and 60 μg/mL against Aphanomyces euteiches . Its structural similarity to glucose allows competitive inhibition of hexokinase or other glycosylation enzymes, disrupting pathogen viability .

Q. What experimental protocols are recommended for determining MIC values of this compound against fungal pathogens?

Use standardized broth microdilution assays under controlled pH (6.5–7.5) and temperature (25–30°C). Prepare serial dilutions of kanosamine (e.g., 1–100 μg/mL) in nutrient media, inoculate with pathogen spores, and incubate for 48–72 hours. MIC is defined as the lowest concentration with no visible growth. Include positive (e.g., amphotericin B) and negative (solvent-only) controls .

Q. How should researchers ensure safe handling of this compound in laboratory settings?

Key precautions include:

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust .

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources .

- For spills, collect material with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can metabolic engineering of E. coli enhance heterologous production of this compound?

Express the ntdABC gene cluster from Bacillus subtilis in E. coli to enable conversion of glucose-6-phosphate to kanosamine. Optimize yields (up to 18 g/L) by:

- Blocking glycolysis via pgi (phosphoglucose isomerase) knockout to redirect flux toward kanosamine biosynthesis .

- Supplementing cultures with L-glutamate, a cosubstrate for the aminotransferase NtdA, to improve pathway efficiency .

- Using fed-batch fermentation with controlled glucose feeding to minimize acetate accumulation .

Q. What factors explain yield discrepancies between native Bacillus strains and engineered E. coli systems?

Bacillus pumilus achieves higher titers (20 g/L) due to native regulatory mechanisms and optimized cofactor availability (e.g., pyridoxal phosphate for NtdA). In E. coli, limitations arise from:

- Competing pathways (e.g., glycolysis) diverting glucose-6-phosphate .

- Insufficient L-glutamate pools, which are critical for NtdA activity .

- Strain-specific differences in redox balance and ATP availability .

Q. How does L-glutamate accumulation influence kanosamine biosynthesis in engineered systems?

L-glutamate serves as the amino donor in the NtdA-catalyzed transamination of 3-oxo-glucose-6-phosphate. Elevated intracellular glutamate levels in E. coli pgi mutants correlate with increased kanosamine titers (18 g/L vs. 12.7 g/L in wild-type). Monitor glutamate via HPLC and overexpress gltA (citrate synthase) to boost TCA cycle-derived glutamate .

Q. What enzymatic steps in kanosamine biosynthesis are potential targets for pathway optimization?

Focus on glucose-6-phosphate 3-dehydrogenase (NtdC), which catalyzes the rate-limiting oxidation of glucose-6-phosphate to 3-oxo-glucose-6-phosphate. Use directed evolution or site-saturation mutagenesis to improve NtdC activity and stability. Characterize variants via kinetic assays (e.g., , ) and structural modeling .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported MIC values across studies?

Standardize experimental conditions (e.g., inoculum size, incubation time) and validate assays with reference strains. For example, discrepancies in MICs for Aphanomyces euteiches (60 μg/mL vs. higher values in other studies) may arise from differences in spore viability or media composition. Perform dose-response curves with triplicate biological replicates .

Q. What strategies reconcile conflicting data on kanosamine’s efficacy against bacterial vs. fungal pathogens?

Conduct comparative transcriptomic analysis to identify pathogen-specific resistance mechanisms. For instance, Gram-negative bacteria may efflux kanosamine via multidrug resistance pumps, while fungi lack such transporters. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination studies to clarify these differences .

Q. Methodological Design

Q. How to design a CRISPR-Cas9 system for knockout of competing pathways in kanosamine-producing strains?

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206351 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-10-2 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.